molecular formula C20H18O B8817092 2,6-Dibenzylidenecyclohexanone

2,6-Dibenzylidenecyclohexanone

Cat. No.: B8817092
M. Wt: 274.4 g/mol
InChI Key: CTKKGXDAWIAYSA-UHFFFAOYSA-N
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Description

2,6-Dibenzylidenecyclohexanone is a useful research compound. Its molecular formula is C20H18O and its molecular weight is 274.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

2,6-dibenzylidenecyclohexan-1-one

InChI

InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2

InChI Key

CTKKGXDAWIAYSA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 0.67 M solution of the benzaldehyde (20.0 mmol) and cyclohexanone (10.0 mmol) in ethanol (15 ml) is added 10 ml 40% KOH at 10° C. After stirring for 12-24 hr at room temperature, the solution is diluted and filtered. The precipitate is recrystallized from ethanol to afford 2,6-dibenzalcyclohexanone and its derivatives.
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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20 mmol
Type
reactant
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10 mmol
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reactant
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10 mL
Type
reactant
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15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Benzaldehyde (1b, 1.00 ml, 9.8 mmol) and cyclohexanone (37, 0.51 ml, 4.9 mmol) were combined in ethanol (10 ml) and stirred for 15 min at room temperature. A solution of sodium hydroxide (0.40 g, 10 mmol) and water (10 ml) was added and the mixture stirred for 18 hr at room temperature. The resulting precipitate was filtered and recrystallized from ethyl acetate to give 0.99 g (73%) of yellow crystals: mp 118-119° C. [expected mp 117° C.]; 1H NMR: δ 1.77 (m, 2H), 2.92 (t, 4H, J=5.2 Hz), 7.39 (m, 10H), 7.80 (s, 2H); 13C NMR: δ 23.1, 28.5, 128.3, 128.5, 130.2, 135.9, 136.1, 136.8, 190.1.
Quantity
1 mL
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reactant
Reaction Step One
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0.51 mL
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reactant
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0.4 g
Type
reactant
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10 mL
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10 mL
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Yield
73%

Synthesis routes and methods III

Procedure details

(75) Cyclohexanone (10 mmol) and benzaldehyde (20 mmol) were used. The reaction stirred for 2 hours. A solid formed and was filtered. Recrystallization from ethanol yielded 2.01 g (73.4%) of bright-yellow flakes: mp 118.1-119.0° C. (lit. mp 116-117° C., Smith, et al., Can. J. Chem., 1973, 51, 1458-1470). 1H NMR (250 MHz) δ 7.83 (s, 2H), 7.50-7.32 (m, 10H), 2.95 (t, 4H), 1.80 (p, 2H); 13C NMR (62.7 MHz) 190.5, 137.1, 136.4, 136.1, 130.5, 128.8, 128.5, 28.6, 23.2 ppm.
Quantity
10 mmol
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reactant
Reaction Step One
Quantity
20 mmol
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 32.0 g (0.33 mole) of cyclohexanone, 70.0 g (0.66 mole) of benzaldehyde, 200 ml of ethanol and 20 ml of concentrated HCl is heated and then refluxed for one hour. Crystallization from the deep red solution occurs and after cooling the crystallized 2,6-bis(phenylmethylene)cyclohexanone is filtered and washed with cold ethanol and dried yielding 72.0 g; m.p. 114°-116° . This material is recrystallized from 120 ml of DMF (dimethylformamide) yielding 56.0 g (63%) of yellow 2,6-bis(phenylmethylene)cyclohexanone; m.p. 114°-116° .
Quantity
32 g
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Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
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Quantity
20 mL
Type
reactant
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Quantity
200 mL
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solvent
Reaction Step One

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